Cgp 53820

Descripción

Propiedades

Número CAS |

149267-24-3 |

|---|---|

Fórmula molecular |

C31H51N5O5 |

Peso molecular |

573.8 g/mol |

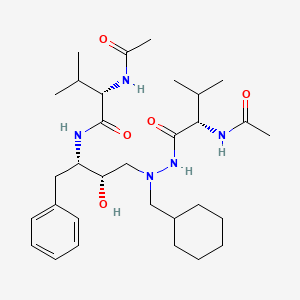

Nombre IUPAC |

(2S)-2-acetamido-N-[(2S,3S)-4-[[[(2S)-2-acetamido-3-methylbutanoyl]amino]-(cyclohexylmethyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C31H51N5O5/c1-20(2)28(32-22(5)37)30(40)34-26(17-24-13-9-7-10-14-24)27(39)19-36(18-25-15-11-8-12-16-25)35-31(41)29(21(3)4)33-23(6)38/h7,9-10,13-14,20-21,25-29,39H,8,11-12,15-19H2,1-6H3,(H,32,37)(H,33,38)(H,34,40)(H,35,41)/t26-,27-,28-,29-/m0/s1 |

Clave InChI |

JNBVLGDICHLLTN-DZUOILHNSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2CCCCC2)NC(=O)[C@H](C(C)C)NC(=O)C)O)NC(=O)C |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2CCCCC2)NC(=O)C(C(C)C)NC(=O)C)O)NC(=O)C |

Apariencia |

Solid powder |

Otros números CAS |

149267-24-3 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Cgp 53820; Cgp-53820; Cgp53820. |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CGP 53820

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 53820 is a potent, pseudosymmetric inhibitor of both Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2) proteases. These proteases are critical enzymes in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of these enzymes by this compound results in the production of immature, non-infectious viral particles, thus halting the progression of the viral infection. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its binding kinetics, the structural basis of its inhibitory activity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of HIV Protease

The primary mechanism of action of this compound is the direct, competitive inhibition of HIV-1 and HIV-2 proteases. These aspartic proteases are essential for the maturation of the HIV virion. During the late stages of the viral replication cycle, the HIV Gag and Gag-Pol polyproteins are translated. HIV protease is responsible for cleaving these polyproteins at specific sites to release structural proteins (such as matrix, capsid, and nucleocapsid proteins) and essential viral enzymes (reverse transcriptase, integrase, and the protease itself).

This compound, as a pseudosymmetric inhibitor, is designed to mimic the transition state of the natural substrate of the HIV protease. It binds with high affinity to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral polyproteins. This blockade of polyprotein processing leads to the assembly of defective, immature virions that are incapable of infecting new cells.

Signaling Pathway Diagram

Caption: Inhibition of HIV Protease by this compound blocks polyprotein cleavage.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against HIV-1 and HIV-2 proteases has been quantified through the determination of its inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity to the enzyme.

| Target Enzyme | Inhibition Constant (Ki) |

| HIV-1 Protease | 9 nM[1] |

| HIV-2 Protease | 53 nM[1] |

Note: Lower Ki values indicate higher potency.

The data indicates that while this compound is a potent inhibitor of both viral proteases, it exhibits a higher affinity for the HIV-1 protease.[1]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a combination of enzymatic assays and structural biology techniques.

HIV Protease Inhibition Assay (Fluorometric)

This assay is used to determine the inhibitory potency (Ki or IC50) of compounds like this compound.

Principle: The assay utilizes a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In the absence of an inhibitor, the HIV protease cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitor, the cleavage is reduced or prevented, leading to a lower fluorescence signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol).

-

Reconstitute the recombinant HIV-1 or HIV-2 protease in the assay buffer to a final concentration suitable for the assay.

-

Prepare a stock solution of the fluorogenic substrate (e.g., Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2) in DMSO.

-

Prepare a serial dilution of this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the serially diluted this compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the HIV protease solution to all wells except the negative control.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for a specified duration (e.g., 60 minutes) at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis-Menten constant (Km) are known.

-

Experimental Workflow Diagram

Caption: Workflow for the HIV Protease Fluorometric Inhibition Assay.

X-ray Crystallography of HIV Protease in Complex with this compound

X-ray crystallography provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, revealing the precise molecular interactions that underpin the inhibitory mechanism.

Principle: A purified and concentrated solution of the HIV protease-CGP 53820 complex is induced to form a highly ordered crystal lattice. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the atomic structure of the complex.

Detailed Methodology:

-

Protein Expression and Purification:

-

Express recombinant HIV-1 or HIV-2 protease in a suitable expression system (e.g., E. coli).

-

Purify the protease to homogeneity using chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

-

-

Complex Formation and Crystallization:

-

Incubate the purified protease with a molar excess of this compound to ensure complete binding.

-

Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion. This involves varying parameters like pH, temperature, precipitant type, and concentration.

-

-

Data Collection:

-

Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen.

-

Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam, typically at a synchrotron source.

-

Collect a complete set of diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using molecular replacement, using a known structure of HIV protease as a search model.

-

Build the atomic model of the protease-CGP 53820 complex into the resulting electron density map.

-

Refine the model against the experimental data to improve its accuracy and agreement with the observed diffraction pattern.

-

Structural Basis of Inhibition

X-ray crystallographic studies of the HIV-1 and HIV-2 proteases in complex with this compound have elucidated the structural basis for its inhibitory activity. These studies have shown that this compound binds to the active site of the protease dimer, making extensive interactions with the catalytic aspartate residues and the surrounding amino acid residues of the binding pocket. The pseudosymmetric nature of the inhibitor allows it to effectively occupy the substrate-binding subsites on both sides of the catalytic dyad.

The observed differences in the inhibitory binding constants between the two enzymes can be correlated with minor sequence variations in the active site subsites.[2] These structural insights are invaluable for understanding the molecular determinants of inhibitor potency and for the rational design of next-generation protease inhibitors with improved efficacy and resistance profiles.

References

CGP 53820: A Technical Overview of a Pseudosymmetric HIV Protease Inhibitor

Discovery and Design Philosophy

The design of CGP 53820 was rooted in the principle of symmetry. The HIV protease enzyme is a homodimer, meaning it is composed of two identical protein subunits. This symmetrical structure of the enzyme's active site inspired the development of pseudosymmetric inhibitors. These molecules are designed to mimic the natural peptide substrates of the protease and to bind effectively within the symmetric active site, thereby blocking its function.

Mechanism of Action: Inhibition of HIV Protease

This compound functions as a competitive inhibitor of the HIV aspartyl protease. This enzyme is essential for the late stages of the viral replication cycle, where it cleaves newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes. By binding to the active site of the protease, this compound prevents this cleavage, resulting in the production of immature, non-infectious viral particles.

The following diagram illustrates the role of HIV protease in the viral life cycle and the point of inhibition by this compound.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound has not been identified in the current search of scientific literature. The synthesis of pseudosymmetric HIV protease inhibitors typically involves complex multi-step organic chemistry procedures. These syntheses often start from chiral precursors to build the core scaffold and then introduce the side chains that interact with the S1/S1' and S2/S2' pockets of the HIV protease active site.

The general workflow for the synthesis of such an inhibitor would likely follow the logical steps outlined below.

Biological Evaluation

The biological activity of this compound was characterized through a series of in vitro assays to determine its potency against HIV-1 and HIV-2 proteases. The key parameters measured are the half-maximal inhibitory concentration (IC50) and the equilibrium inhibition constant (Ki).

Quantitative Data

While the primary publication from 1995 in the journal Structure mentions the determination of inhibitory binding constants for this compound, the specific values are not available in the abstract.[1] Access to the full-text article is required to obtain this quantitative data. For illustrative purposes, a table where such data would be presented is shown below.

| Enzyme | IC50 (nM) | Ki (nM) |

| HIV-1 Protease | Data not available | Data not available |

| HIV-2 Protease | Data not available | Data not available |

Experimental Protocols

The evaluation of this compound would have involved standard enzymatic assays. A common method is a fluorometric assay using a synthetic peptide substrate that contains a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an active inhibitor prevents this cleavage, leading to a lower fluorescence signal.

General Protocol for Fluorometric HIV Protease Inhibition Assay:

-

Reagent Preparation:

-

Prepare a stock solution of the HIV-1 or HIV-2 protease in an appropriate assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test inhibitor (this compound) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a defined amount of the HIV protease to each well.

-

Add the various concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and its Michaelis constant (Km) are known.

-

The following diagram outlines the workflow of a typical HIV protease inhibitor screening assay.

References

In-Depth Technical Guide: Binding Affinity of CGP 53820 to HIV-1 Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the pseudosymmetric inhibitor CGP 53820 to Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying biochemical processes and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound for HIV-1 protease has been determined through enzymatic assays, with the inhibition constant (Ki) serving as the primary metric. A lower Ki value indicates a higher binding affinity.

| Compound | Target Protease | Inhibition Constant (Ki) |

| This compound | HIV-1 Protease | 9 nM[1] |

| This compound | HIV-2 Protease | 53 nM[1] |

Experimental Protocols

The determination of the inhibition constant (Ki) for this compound against HIV-1 protease typically involves a fluorometric enzyme inhibition assay. While the specific protocol used for this compound is detailed in the primary literature, this section outlines a generalized, yet detailed, methodology representative of the techniques employed.

Principle of the Fluorometric Assay

The assay quantifies the enzymatic activity of HIV-1 protease by measuring the cleavage of a specific fluorogenic substrate. This substrate is a synthetic peptide that contains a fluorescent reporter molecule and a quencher. In its intact form, the quencher suppresses the fluorescence of the reporter. Upon cleavage by HIV-1 protease, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the protease activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, and the extent of this decrease is used to calculate the inhibitor's binding affinity.

Materials and Reagents

-

Recombinant HIV-1 Protease: Purified and of known concentration.

-

Fluorogenic Substrate: A synthetic peptide substrate specific for HIV-1 protease, such as (Abz)-Thr-Ile-Nle-(p-NO2-Phe)-Gln-Arg-NH2.

-

Assay Buffer: Typically a buffer with a pH between 4.5 and 5.5, such as sodium acetate or MES buffer, containing salt (e.g., NaCl) and a reducing agent (e.g., DTT) to maintain enzyme stability and activity.

-

Inhibitor (this compound): Dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a range of concentrations.

-

96-well Microplate: Black, opaque plates are preferred to minimize light scatter and background fluorescence.

-

Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate.

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in the assay buffer. The final substrate concentration is typically at or below its Michaelis-Menten constant (Km) for the enzyme.

-

Prepare a series of dilutions of this compound in the assay buffer from a concentrated stock solution. It is crucial to maintain a constant final concentration of the solvent (e.g., DMSO) across all wells to avoid solvent effects on enzyme activity.

-

Dilute the recombinant HIV-1 protease to the desired final concentration in the assay buffer. The enzyme concentration should be low enough to ensure that the reaction rate is linear over the measurement period.

-

-

Assay Setup (in a 96-well microplate):

-

Enzyme Control Wells: Add assay buffer, HIV-1 protease, and the same volume of solvent (e.g., DMSO) used for the inhibitor dilutions.

-

Inhibitor Wells: Add assay buffer, HIV-1 protease, and the various dilutions of this compound.

-

Substrate Control Wells (Blank): Add assay buffer and the fluorogenic substrate, but no enzyme. This is to measure the background fluorescence of the substrate.

-

No-Enzyme Control Wells: Add assay buffer and the highest concentration of the inhibitor, but no enzyme. This is to check for any intrinsic fluorescence of the inhibitor.

-

-

Incubation:

-

Pre-incubate the plate containing the enzyme and inhibitor (or solvent control) at a constant temperature (typically 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme and reach equilibrium.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells simultaneously using a multichannel pipette.

-

Immediately place the microplate in the fluorescence plate reader.

-

Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the substrate. Readings are typically taken every 30-60 seconds for a period of 30-60 minutes.

-

Data Analysis

-

Calculate Initial Velocities: For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Determine IC50: Plot the initial velocities as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [S]/Km)

-

Where:

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km should be determined in a separate experiment by measuring the reaction velocity at various substrate concentrations.

-

-

Visualizations

HIV-1 Protease Inhibition Mechanism

The following diagram illustrates the general mechanism of HIV-1 protease action and its inhibition. HIV-1 protease is a homodimeric aspartic protease that cleaves viral polyproteins, a crucial step in the maturation of infectious virions. Inhibitors like this compound bind to the active site of the protease, preventing the binding and cleavage of the natural substrates.

Caption: Mechanism of HIV-1 Protease Inhibition by this compound.

Experimental Workflow for Ki Determination

The following diagram outlines the key steps in the experimental workflow for determining the inhibition constant (Ki) of this compound for HIV-1 protease using a fluorometric assay.

Caption: Experimental Workflow for Ki Determination.

References

In-Depth Technical Guide: CGP 53820 Inhibitory Constant (Ki)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the inhibitory constant (Ki) of CGP 53820, a potent inhibitor of Human Immunodeficiency Virus (HIV) protease. It includes quantitative data, a comprehensive experimental protocol for Ki determination, and a visualization of the relevant signaling pathway.

Core Data: Inhibitory Potency

This compound demonstrates differential inhibition of HIV-1 and HIV-2 proteases. The inhibitory constants (Ki) are summarized below.

| Target Enzyme | Inhibitory Constant (Ki) |

| HIV-1 Protease | 9 nM |

| HIV-2 Protease | 53 nM |

Data sourced from MedchemExpress.[1]

Signaling Pathway: Mechanism of Action

This compound functions by directly inhibiting the activity of HIV protease, an enzyme critical to the viral life cycle. HIV protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into their mature, functional protein components. This cleavage is an essential step in the maturation of infectious virions. By binding to the active site of the protease, this compound blocks this proteolytic activity, resulting in the production of non-infectious viral particles.

Caption: Inhibition of HIV protease by this compound blocks polyprotein cleavage, preventing virion maturation.

Experimental Protocol: Determination of Inhibitory Constant (Ki)

The determination of the Ki value for an HIV protease inhibitor like this compound typically involves a fluorometric enzyme activity assay. The following is a generalized protocol based on standard methods for assessing HIV-1 protease inhibition.

1. Reagents and Materials:

-

HIV-1 Protease: Recombinant, purified enzyme.

-

Fluorogenic Substrate: A synthetic peptide substrate that is cleaved by HIV-1 protease to release a fluorescent group. An example is a substrate containing a fluorophore and a quencher, where cleavage separates them and leads to an increase in fluorescence.

-

Assay Buffer: Typically a buffer with a pH between 4.7 and 6.0, containing NaCl and a reducing agent like DTT to maintain enzyme stability.

-

Inhibitor: this compound of known concentration, serially diluted.

-

Control Inhibitor: A known HIV-1 protease inhibitor (e.g., Pepstatin A) for assay validation.

-

Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorogenic substrate (e.g., Ex/Em = 330/450 nm).

-

96-well Microplates: Black plates are recommended to minimize light scatter.

2. Assay Procedure:

-

Reagent Preparation: Prepare fresh dilutions of the HIV-1 protease, fluorogenic substrate, and this compound in assay buffer.

-

Assay Setup: To each well of the microplate, add the following in order:

-

Assay Buffer

-

This compound at various concentrations (or vehicle control).

-

HIV-1 Protease solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence reader, pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) in a kinetic mode.

3. Data Analysis:

-

Calculate Reaction Rates: For each inhibitor concentration, determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Determine IC50: Plot the reaction rates against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

-

[S] is the concentration of the substrate used in the assay.

-

Km is the Michaelis-Menten constant for the substrate with the enzyme. The Km value should be determined in a separate experiment by measuring the reaction rate at various substrate concentrations.

-

Caption: Workflow for the experimental determination of the inhibitory constant (Ki).

References

An In-depth Technical Guide on the Interaction of Cgp 53820 with HIV-2 Protease

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the pseudosymmetric inhibitor Cgp 53820 and HIV-2 protease. It consolidates quantitative data, detailed experimental methodologies, and visual representations of key processes to serve as a valuable resource for researchers in the fields of virology, structural biology, and medicinal chemistry.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against HIV-2 protease has been primarily characterized by its inhibition constant (Ki). A lower Ki value signifies a stronger binding affinity between the inhibitor and the enzyme. In comparative studies, this compound has demonstrated differential inhibition of HIV-1 and HIV-2 proteases.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Reference |

| This compound | HIV-1 Protease | 9 nM | [1] |

| This compound | HIV-2 Protease | 53 nM | [1] |

Structural Basis of Interaction: X-ray Crystallography

The three-dimensional structure of this compound in complex with HIV-2 protease has been elucidated by X-ray crystallography to a resolution of 2.3 Å.[1] This structural data provides critical insights into the binding mode of the inhibitor and the molecular interactions that govern its affinity for the enzyme's active site.

The crystal structure reveals that this compound, a pseudosymmetric inhibitor, binds to the C2-symmetric active site of the homodimeric HIV-2 protease.[1] The dihydroxyethylene core of this compound mimics the transition state of the natural peptide substrate, effectively blocking the catalytic activity of the protease.

Minor amino acid sequence differences in the active site subsites between HIV-1 and HIV-2 proteases are believed to account for the observed variance in the inhibitory binding constants of this compound for the two enzymes.[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments involved in the study of this compound and HIV-2 protease interaction. These protocols are based on established and widely accepted practices in the field.

Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly available, a representative synthesis of a C2-symmetric HIV protease inhibitor with a dihydroxyethylene core, based on methodologies for analogous compounds, is presented below.[2]

General Strategy: The synthesis typically starts from a chiral precursor, such as D-tartaric acid, to establish the stereochemistry of the dihydroxyethylene core. This is followed by a series of steps including protection of hydroxyl groups, amide bond formation with appropriate side-chain moieties, and final deprotection.

Illustrative Synthetic Workflow:

Caption: Representative synthetic workflow for a C2-symmetric HIV protease inhibitor.

Expression and Purification of HIV-2 Protease

Recombinant HIV-2 protease is typically expressed in E. coli and subsequently purified to homogeneity for use in enzymatic and structural studies.

Caption: Workflow for the expression and purification of recombinant HIV-2 protease.

Enzyme Inhibition Assay (Fluorometric)

A continuous fluorometric assay is a common method to determine the kinetic parameters of HIV-2 protease inhibition.

Caption: Workflow for a fluorometric enzyme inhibition assay of HIV-2 protease.

X-ray Crystallography of HIV-2 Protease-Cgp 53820 Complex

Determining the three-dimensional structure of the enzyme-inhibitor complex involves protein crystallization and X-ray diffraction analysis.

Caption: Workflow for X-ray crystallography of an HIV-2 protease-inhibitor complex.

Signaling and Interaction Pathways

The interaction between this compound and HIV-2 protease is a direct binding event within the enzyme's active site, leading to the inhibition of its catalytic function. This prevents the proteolytic cleavage of the viral Gag and Gag-Pol polyproteins, which is a crucial step in the maturation of infectious virions.

Caption: Interaction pathway of this compound with the HIV-2 protease active site.

This guide provides a foundational understanding of the interaction between this compound and HIV-2 protease, leveraging available quantitative data and established experimental methodologies. Further research into the nuances of this interaction can aid in the development of more potent and broad-spectrum antiretroviral therapeutics.

References

- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-HIV activity of new C2 symmetric derivatives designed as HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Biology and Crystallography of CGP 53820: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural biology and crystallography of CGP 53820, a pseudosymmetric inhibitor of HIV-1 and HIV-2 proteases. The information presented herein is intended for researchers, scientists, and drug development professionals working in the fields of virology, structural biology, and medicinal chemistry.

Introduction

The Human Immunodeficiency Virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a key therapeutic strategy in the management of HIV infection. This compound is a potent inhibitor of both HIV-1 and HIV-2 proteases. Understanding the structural basis of its interaction with these enzymes is crucial for the rational design of next-generation antiretroviral drugs with improved efficacy and resistance profiles. This guide summarizes the key crystallographic data, experimental protocols, and the broader context of the HIV life cycle.

Quantitative Data

Inhibition Constants

This compound exhibits differential inhibitory activity against HIV-1 and HIV-2 proteases. The inhibition constants (Ki) are summarized in the table below.

| Target Enzyme | Inhibition Constant (Ki) |

| HIV-1 Protease | 9 nM[1] |

| HIV-2 Protease | 53 nM[1] |

Table 1: Inhibition constants of this compound for HIV-1 and HIV-2 proteases.

Crystallographic Data

The crystal structures of this compound in complex with both HIV-1 and HIV-2 proteases have been determined by X-ray diffraction.[2] The key crystallographic data for these complexes are presented in the following table.

| PDB ID | Target Enzyme | Resolution (Å) | R-Value | Space Group | Unit Cell Dimensions |

| 1HIH | HIV-1 Protease | 2.20[3] | 0.144[3] | P 21 21 21 | a=52.0 Å, b=58.6 Å, c=61.9 Å, α=β=γ=90°[4] |

| 1HII | HIV-2 Protease | 2.30 | 0.138 | P 21 21 21 | a=52.0 Å, b=58.6 Å, c=61.9 Å, α=β=γ=90° |

Table 2: Crystallographic data for this compound in complex with HIV-1 and HIV-2 proteases.

Experimental Protocols

The following sections describe the generalized experimental protocols for the expression, purification, and crystallization of HIV protease in complex with an inhibitor, based on established methodologies.

Protein Expression and Purification

-

Expression: The gene for HIV-1 or HIV-2 protease is typically cloned into an E. coli expression vector. The protein is then expressed in a suitable E. coli strain, such as BL21(DE3).

-

Lysis and Inclusion Body Preparation: The cells are harvested by centrifugation and lysed. The protease, which is often expressed in inclusion bodies, is separated from the soluble fraction by centrifugation.

-

Solubilization and Refolding: The inclusion bodies are washed and then solubilized in a denaturing buffer (e.g., containing 6M guanidine hydrochloride). The protein is then refolded by rapid dilution into a refolding buffer at a specific pH.

-

Purification: The refolded, active protease is purified using a combination of chromatography techniques, such as ion-exchange and size-exclusion chromatography.

Crystallization

-

Complex Formation: The purified HIV protease is incubated with a molar excess of the inhibitor (this compound) to ensure complete complex formation.

-

Crystallization Method: The hanging-drop vapor diffusion method is commonly used. A small drop of the protein-inhibitor complex solution is mixed with a reservoir solution containing a precipitant (e.g., ammonium sulfate or polyethylene glycol) and equilibrated against a larger volume of the reservoir solution.

-

Optimization: The crystallization conditions, including protein and precipitant concentrations, pH, and temperature, are optimized to obtain diffraction-quality crystals.

X-ray Data Collection and Structure Determination

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Data Processing: The diffraction data are processed, integrated, and scaled using appropriate software.

-

Structure Solution and Refinement: The structure is solved by molecular replacement, using a previously determined structure of HIV protease as a search model. The model is then refined against the experimental data to obtain the final structure.

Signaling Pathways and Logical Relationships

HIV Life Cycle and the Role of Protease

The HIV life cycle is a multi-step process that involves the entry of the virus into a host cell, reverse transcription of the viral RNA genome, integration of the viral DNA into the host genome, transcription and translation of viral proteins, assembly of new virions, and budding from the host cell. The HIV protease plays a crucial role in the final step of this process, the maturation of new virus particles.

Caption: The role of HIV protease and its inhibition by this compound in the HIV life cycle.

Experimental Workflow for Structural Analysis

The determination of the crystal structure of an enzyme-inhibitor complex involves a series of sequential steps, from protein production to final structure validation.

Caption: A generalized workflow for the structural analysis of a protein-inhibitor complex.

Structural Insights into Inhibitor Binding

The crystal structures of this compound in complex with HIV-1 and HIV-2 proteases reveal the molecular basis for its inhibitory activity. The inhibitor binds in the active site of the enzyme, a channel-like region with eight subsites (S4–S1 and S1'–S4').[5] The binding of this compound is characterized by a network of hydrogen bonds and hydrophobic interactions with key active site residues.

Key interacting residues in HIV-1 protease typically include the catalytic dyad Asp25 and Asp25', as well as residues such as Asp29, Asp30, Ile50, and Ile50'.[5] The differences in the amino acid sequences of the active sites of HIV-1 and HIV-2 proteases account for the observed differences in the binding affinity of this compound.[2] Specifically, variations in residues within the binding pocket can alter the shape and electrostatic environment of the active site, leading to differential inhibitor binding.

Conclusion

The structural and biochemical data for this compound provide a detailed understanding of its mechanism of action against HIV-1 and HIV-2 proteases. This information is invaluable for the structure-based design of novel protease inhibitors with improved potency, selectivity, and resistance profiles. The experimental protocols and workflows outlined in this guide serve as a practical resource for researchers engaged in the structural analysis of enzyme-inhibitor complexes.

References

- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Unit Cell [cgl.ucsf.edu]

- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

The Core of Pseudosymmetric Inhibition: A Technical Guide to CGP 53820

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of pseudosymmetric inhibition, focusing on the compound CGP 53820 and its interaction with the Human Immunodeficiency Virus (HIV) protease. By leveraging the structural symmetry of the enzyme's active site, pseudosymmetric inhibitors like this compound achieve potent and specific inhibition. This document provides a comprehensive overview of the underlying principles, quantitative inhibitory data, experimental methodologies, and the structural basis of this interaction.

Introduction to Pseudosymmetric Inhibition and HIV Protease

HIV protease is a critical enzyme in the lifecycle of the HIV virus, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] This enzyme is a homodimer, meaning it is composed of two identical protein subunits.[1] The active site is located at the interface of these two subunits and exhibits C2 symmetry. This symmetrical nature of the active site has been a key target for structure-based drug design.

Pseudosymmetric inhibitors are molecules designed to mimic this symmetry, allowing them to bind effectively within the active site. These inhibitors often feature a central core that interacts with the catalytic aspartate residues of the protease, and symmetric or near-symmetric side chains that extend into the substrate-binding pockets. This compound is a notable example of a potent, pseudosymmetric inhibitor of both HIV-1 and HIV-2 proteases.[2]

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against HIV-1 and HIV-2 proteases has been quantified through the determination of its inhibition constant (Ki). The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity to the enzyme.

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| This compound | HIV-1 Protease | 9 nM[3] |

| This compound | HIV-2 Protease | 53 nM[3] |

Table 1: Inhibitory activity of this compound against HIV-1 and HIV-2 proteases.

The data clearly indicates that this compound is a more potent inhibitor of HIV-1 protease than HIV-2 protease, with an approximately 6-fold higher affinity for the former. This difference in inhibitory binding constants can be attributed to minor structural differences in the active sites of the two enzymes.[2]

Mechanism of Pseudosymmetric Inhibition by this compound

The pseudosymmetric structure of this compound is central to its inhibitory mechanism. It is designed to mimic the transition state of the natural substrate of HIV protease, thereby binding to the active site with high affinity and blocking its catalytic activity.

HIV Protease Catalytic Mechanism

The catalytic cycle of HIV protease involves the nucleophilic attack of a water molecule on the carbonyl carbon of the scissile peptide bond of the substrate. This process is facilitated by the two catalytic aspartate residues (Asp25 and Asp25') in the active site.

Structural Basis of Inhibition

X-ray crystallography studies have provided detailed insights into the binding mode of this compound to both HIV-1 and HIV-2 proteases.[2] These studies confirmed that the inhibitor binds in the active site cleft, making extensive contacts with the enzyme. The pseudosymmetric nature of this compound allows it to interact favorably with the symmetrically disposed amino acid residues in the S1/S1' and S2/S2' binding pockets of the protease.

The central hydroxyl group of this compound is positioned to form hydrogen bonds with the catalytic aspartate residues, mimicking the tetrahedral intermediate of the peptide cleavage reaction. The benzyl and valine side chains of the inhibitor occupy the hydrophobic substrate-binding pockets, contributing to the high binding affinity.

Experimental Protocols

The characterization of this compound's inhibitory activity and its interaction with HIV protease involved key experimental techniques, primarily enzyme inhibition assays and X-ray crystallography.

Enzyme Inhibition Assay (Determination of Ki)

While the specific, detailed protocol used for this compound is not publicly available, a general methodology for determining the Ki of HIV protease inhibitors is as follows:

-

Enzyme and Substrate Preparation: Recombinant HIV-1 or HIV-2 protease is purified. A synthetic peptide substrate, often labeled with a fluorophore and a quencher, is used.

-

Assay Setup: The assay is typically performed in a 96-well plate format. A constant concentration of the HIV protease is mixed with varying concentrations of the inhibitor (this compound).

-

Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

-

Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore and quencher, is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These data are then fitted to the Michaelis-Menten equation for competitive inhibition to determine the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and Km of the substrate.

X-ray Crystallography

The crystal structures of HIV-1 and HIV-2 proteases in complex with this compound were determined to resolutions of 2.2 Å and 2.3 Å, respectively.[2] A general protocol for such an experiment is outlined below:

-

Protein Expression and Purification: The respective HIV protease is expressed in a suitable host system (e.g., E. coli) and purified to homogeneity.

-

Complex Formation: The purified protease is incubated with an excess of this compound to ensure complete binding.

-

Crystallization: The protein-inhibitor complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals. For the this compound complexes, specific conditions were established to yield diffraction-quality crystals.[2]

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the complex. A molecular model is then built into this map and refined to yield the final atomic coordinates of the protein and the bound inhibitor.

Conclusion

This compound serves as a compelling case study in the power of rational, structure-based drug design. Its pseudosymmetric architecture is exquisitely tailored to the symmetric active site of HIV protease, leading to potent inhibition of viral replication. The quantitative data on its inhibitory activity, coupled with the detailed structural insights from X-ray crystallography, provide a clear and comprehensive understanding of its mechanism of action. This knowledge not only illuminates the specific interactions of this compound but also offers valuable principles for the design of future generations of protease inhibitors targeting symmetric enzyme active sites.

References

The Core of Inhibition: A Technical Guide to Molecular Modeling and Docking of CGP 53820

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular modeling and docking studies of CGP 53820, a potent inhibitor of HIV-1 and HIV-2 proteases. While the foundational understanding of its binding comes from X-ray crystallography, this document outlines the computational methodologies that complement and expand upon these experimental findings. Given the limited recent, specific computational studies on this compound, this guide presents a representative workflow and protocols based on established best practices for modeling HIV protease inhibitors.

Quantitative Data Summary

The primary quantitative data for this compound's interaction with HIV proteases originates from experimental assays. A 1995 study by Thaisrivongs et al. provides the inhibitory binding constants, which are crucial for benchmarking any computational model.[1]

| Target Protein | Inhibitor | Parameter | Value |

| HIV-1 Protease | This compound | Ki (nM) | 0.4 |

| HIV-2 Protease | This compound | Ki (nM) | 1.6 |

Experimental Protocols

The following sections detail the methodologies for performing molecular docking and molecular dynamics simulations to study the interaction of this compound with HIV-1 protease.

Molecular Docking Protocol

This protocol outlines the steps for predicting the binding pose of this compound within the active site of HIV-1 protease.

a. Preparation of the Receptor (HIV-1 Protease):

-

Obtain the Crystal Structure: Download the X-ray crystal structure of HIV-1 protease in complex with this compound from the Protein Data Bank (PDB ID: 1HII).

-

Pre-processing: Remove water molecules and any non-essential co-factors from the PDB file.

-

Protonation and Charge Assignment: Add polar hydrogens to the protein structure and assign appropriate atomic charges using a force field such as AMBER or CHARMM. This is a critical step for accurate electrostatic interaction calculations.

-

Define the Binding Site: Identify the active site residues based on the co-crystallized ligand (this compound) or from literature. Define a grid box encompassing this active site for the docking calculations.

b. Preparation of the Ligand (this compound):

-

Obtain the Ligand Structure: Extract the structure of this compound from the 1HII PDB file or generate a 3D structure from its 2D representation using a molecular editor.

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Assign partial atomic charges to the ligand atoms.

-

Define Torsional Degrees of Freedom: Identify the rotatable bonds in the ligand to allow for conformational flexibility during docking.

c. Docking Simulation:

-

Select a Docking Program: Utilize a well-validated docking program such as AutoDock Vina, GOLD, or Glide.

-

Execution: Run the docking simulation, allowing the program to explore different conformations and orientations of this compound within the defined binding site of HIV-1 protease.

-

Scoring and Analysis: The docking program will generate a series of possible binding poses, each with a corresponding docking score (e.g., in kcal/mol). The poses with the lowest energy scores represent the most likely binding modes.

-

Post-Docking Analysis: Visualize the top-ranked poses and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the active site residues of the protease. Compare the predicted pose with the experimentally determined pose from the crystal structure to validate the docking protocol.

Molecular Dynamics Simulation Protocol

This protocol describes how to simulate the dynamic behavior of the HIV-1 protease-CGP 53820 complex over time to assess its stability and energetics.

a. System Setup:

-

Start with the Docked Complex: Use the best-ranked pose from the molecular docking study as the starting structure.

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic a physiological salt concentration.

-

Force Field Assignment: Apply a consistent force field (e.g., AMBER, CHARMM, or GROMOS) to all components of the system (protein, ligand, water, and ions).

b. Simulation Procedure:

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the complex.

-

Production Run: Run the production molecular dynamics simulation for a significant period (typically tens to hundreds of nanoseconds) under the NPT ensemble. Save the trajectory data (atomic coordinates and velocities) at regular intervals.

c. Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Monitor the hydrogen bonds and other key interactions between this compound and the protease throughout the simulation to understand their stability.

-

Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) on the simulation trajectory to estimate the binding free energy of this compound to HIV-1 protease.

Visualizations

The following diagrams illustrate key concepts and workflows in the study of this compound and HIV protease.

Caption: Catalytic mechanism of HIV-1 protease and its inhibition by this compound.

Caption: A typical workflow for molecular docking and subsequent refinement.

References

CGP 53820: A Technical Guide to its Enzymatic Kinetics and Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 53820 is a potent inhibitor of Human Immunodeficiency Virus (HIV) proteases, critical enzymes in the viral life cycle. This document provides a comprehensive overview of the enzymatic kinetics and inhibition profile of this compound, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals involved in antiviral drug discovery and development.

Core Mechanism of Action

This compound functions as a competitive inhibitor of HIV-1 and HIV-2 proteases. These proteases are essential for the maturation of infectious HIV virions, as they cleave newly synthesized viral polyproteins into functional proteins. By binding to the active site of the protease, this compound blocks this cleavage process, thereby preventing the formation of mature, infectious virus particles.

The interaction of this compound with HIV proteases has been characterized through structural biology studies. X-ray crystallography has revealed the binding mode of this compound within the active site of both HIV-1 and HIV-2 proteases, providing a molecular basis for its inhibitory activity.[1]

Quantitative Inhibition Profile

The inhibitory potency of this compound against HIV-1 and HIV-2 proteases has been quantified by determining its inhibition constant (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target Enzyme | Inhibition Constant (Ki) |

| HIV-1 Protease | 9 nM |

| HIV-2 Protease | 53 nM |

Data sourced from MedchemExpress product information.[2]

These values indicate that this compound is a potent inhibitor of both HIV-1 and HIV-2 proteases, with a higher affinity for the HIV-1 enzyme. The difference in inhibitory binding constants between the two proteases can be attributed to structural differences in their active sites.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the viral life cycle targeted by this compound and a general workflow for evaluating HIV protease inhibitors.

Caption: HIV life cycle and the inhibitory action of this compound.

Caption: General workflow for screening HIV protease inhibitors.

Experimental Protocols

Detailed experimental protocols for the kinetic and inhibition assays of this compound are not publicly available in their entirety. However, based on common methodologies for HIV protease inhibitor screening, a general protocol can be outlined. These assays typically employ a fluorogenic substrate that, when cleaved by the protease, releases a fluorescent signal. The inhibition of this signal in the presence of the inhibitor is measured to determine its potency.

General Protocol for HIV Protease Activity and Inhibition Assay:

-

Reagents and Materials:

-

Recombinant HIV-1 or HIV-2 protease

-

A specific fluorogenic peptide substrate for HIV protease

-

Assay buffer (typically at a pH between 4.5 and 6.0)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well microplates (black, for fluorescence assays)

-

A fluorescence microplate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In the microplate wells, add the assay buffer, the diluted inhibitor (or solvent control), and the HIV protease.

-

Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the specific substrate used.

-

-

Data Analysis:

-

The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the substrate are known.

-

Conclusion

This compound is a potent inhibitor of both HIV-1 and HIV-2 proteases, with a clear mechanism of action. The available quantitative data demonstrates its high affinity for these viral enzymes. While specific, detailed experimental protocols for its characterization are not fully accessible in the public domain, established methodologies for HIV protease inhibitor screening provide a solid framework for its evaluation. Further research to fully elucidate its enzymatic kinetic parameters would provide a more complete understanding of its inhibitory profile.

References

Methodological & Application

Application Notes and Protocols for CGP 53820 Cell-Based Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 53820 is a potent, pseudosymmetric inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle.[1] The HIV protease is an aspartic acid protease responsible for cleaving viral polyprotein precursors into mature, functional proteins, a necessary step for the production of infectious virions.[1] By binding to the active site of the protease, this compound competitively inhibits its function, thereby preventing viral maturation and replication. These application notes provide a detailed protocol for a cell-based assay to evaluate the antiviral efficacy of this compound against HIV-1.

Mechanism of Action

This compound acts as a competitive inhibitor of the HIV protease. The viral protease is essential for the post-translational processing of the Gag and Gag-Pol polyproteins, which are cleaved into smaller, functional proteins and enzymes such as reverse transcriptase, integrase, and the protease itself. Inhibition of this cleavage by this compound results in the production of immature, non-infectious viral particles.

References

Application Notes and Protocols for X-ray Crystallography of CGP 53820 in Complex with HIV Protease

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the X-ray crystallographic analysis of CGP 53820, a pseudosymmetric inhibitor, in complex with Human Immunodeficiency Virus (HIV) protease. The information herein is compiled from the experimental data available in the Protein Data Bank (PDB) and established crystallographic methodologies.

Introduction

This compound is an inhibitor of HIV protease, an enzyme critical for the life cycle of the HIV virus.[1] Understanding the three-dimensional structure of this inhibitor bound to its target is crucial for structure-based drug design and the development of more potent and specific antiviral therapies. X-ray crystallography is a powerful technique to elucidate the atomic-level details of this interaction. This protocol outlines the key steps from crystallization to structure determination.

Quantitative Data Summary

The following tables summarize the key quantitative data from the X-ray crystallographic analysis of the HIV-2 protease in complex with this compound (PDB ID: 1HII).[2]

Table 1: Crystallization Conditions for HIV-2 Protease in Complex with this compound [2]

| Parameter | Value |

| Crystal ID | 1 |

| Method | Other |

| pH | Not Specified |

| Temperature | Not Specified |

| Drop Composition | 2 mg/ml enzyme, 10 mg/ml dimethylsulfoxide |

| Reservoir Solution | 0.1 M sodium acetate, 15-30% saturated ammonium sulfate |

Table 2: X-ray Data Collection and Refinement Statistics (PDB ID: 1HII) [2]

| Parameter | Value |

| Resolution (Å) | 6.00 - 2.30 |

| Space Group | P 21 21 21 |

| Unit Cell Lengths (Å) | a=33.40, b=64.20, c=99.50 |

| Unit Cell Angles (°) | α=90.00, β=90.00, γ=90.00 |

| R-merge | 0.051 (overall), 0.190 (outer shell) |

| Completeness (%) | 94.3 |

| Redundancy | 4.13 |

| R-factor | 0.138 |

| RMSD Bond Length (Å) | 0.012 |

| RMSD Bond Angle (°) | 1.530 |

| Data Reduction Software | MADNES |

| Phasing Software | X-PLOR |

| Refinement Software | TNT |

Experimental Protocols

This section details the methodologies for the crystallization and X-ray crystallographic analysis of the this compound-HIV protease complex.

Protein Preparation

-

Expression and Purification of HIV Protease: The HIV-1 and HIV-2 proteases are typically expressed in E. coli and purified to homogeneity using standard chromatographic techniques, such as affinity and size-exclusion chromatography.

-

Inhibitor Preparation: this compound is synthesized and purified. A stock solution is prepared, typically in an organic solvent like dimethyl sulfoxide (DMSO).

Crystallization

The following protocol is based on the reported conditions for the HIV-2 protease-CGP 53820 complex.[2]

-

Complex Formation: The purified HIV protease is incubated with a molar excess of this compound to ensure complete binding.

-

Crystallization Setup: The hanging drop vapor diffusion method is commonly used.

-

Drop: Mix equal volumes of the protein-inhibitor complex solution (e.g., 2 mg/ml enzyme in a suitable buffer) and the reservoir solution. The original report also included 10 mg/ml DMSO in the drop.[2]

-

Reservoir: The reservoir solution consists of 0.1 M sodium acetate and 15-30% saturated ammonium sulfate.[2]

-

-

Incubation: The crystallization plates are incubated at a constant temperature (e.g., 4°C or room temperature) and monitored for crystal growth over several days to weeks.

X-ray Data Collection

-

Crystal Mounting: Once suitable crystals are obtained, they are carefully mounted in a cryo-loop and flash-cooled in liquid nitrogen to minimize radiation damage during data collection.

-

Data Collection Strategy: A complete dataset is collected by rotating the crystal in the X-ray beam.[3] The rotation range and oscillation angle are optimized to ensure all unique reflections are measured with minimal overlaps.[4][5]

-

X-ray Source: Data is typically collected at a synchrotron source to obtain high-intensity X-rays.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and determine the unit cell parameters and space group.[6] Software such as MOSFLM or HKL2000 is commonly used for this purpose.[5]

Structure Determination and Refinement

-

Phasing: The phase problem is solved using molecular replacement, utilizing a previously determined structure of HIV protease as a search model.

-

Model Building and Refinement: An initial model of the protein-inhibitor complex is built into the electron density map. This model is then refined using software like TNT or PHENIX to improve the fit to the experimental data and optimize the geometry.[2]

-

Validation: The final structure is validated using tools like PROCHECK to assess its stereochemical quality.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the X-ray crystallography of the this compound-HIV protease complex.

HIV Protease Inhibition Signaling Pathway

Caption: Mechanism of action of this compound in inhibiting HIV maturation.

References

- 1. Comparative analysis of the X-ray structures of HIV-1 and HIV-2 proteases in complex with this compound, a novel pseudosymmetric inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1hii - COMPARATIVE ANALYSIS OF THE X-RAY STRUCTURES OF HIV-1 AND HIV-2 PROTEASES IN COMPLEX WITH this compound, A NOVEL PSEUDOSYMMETRIC INHIBITOR - Experimental details - Protein Data Bank Japan [pdbj.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. User Guide - Data Collection and Processing [smb.slac.stanford.edu]

- 5. X-ray Data Processing [mol-xray.princeton.edu]

- 6. youtube.com [youtube.com]

Application Notes and Protocols: Recombinant HIV Protease Expression for Cgp 53820 Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the expression, purification, and characterization of recombinant Human Immunodeficiency Virus (HIV) protease and its subsequent use in inhibitory studies with Cgp 53820, a potent HIV protease inhibitor.

Introduction

HIV protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. This makes it a prime target for antiretroviral drug development. This compound is a pseudosymmetric inhibitor of HIV protease, demonstrating high efficacy against both HIV-1 and HIV-2 proteases. Accurate in vitro studies using highly pure and active recombinant HIV protease are crucial for understanding the inhibitory mechanism and kinetics of compounds like this compound.

This document outlines the protocols for expressing recombinant HIV-1 protease in Escherichia coli, its purification from inclusion bodies, and the subsequent enzymatic assays to determine the inhibitory constants of this compound.

Data Presentation

Table 1: Recombinant HIV-1 Protease Expression and Purification Summary

| Expression System | Vector | Fusion Tag | Purification Method | Yield | Specific Activity (nmol min⁻¹ mg⁻¹) | Reference |

| E. coli | pET32a(+) | N-terminal autocleavage site, C-terminal TEV site and 6x His-tag | Q-Sepharose and Ni-Sepharose chromatography | 4 mg/L of cell culture | 1190 | [1][2] |

| E. coli | pGEX-KG | N-terminal GST | Sephadex G-50 and CM-23 cellulose chromatography | >1 mg/L of cell culture | 848.7 | [3] |

| E. coli | Not Specified | None | Not Specified | 30 mg/500 g wet weight of cells | Not Specified | [4] |

| E. coli | pET102/D.TOPO | His-tag and HP-thioredoxin | Ni-NTA affinity chromatography | 85-100 µg/mL | Not Specified | [5] |

Table 2: Inhibitory Activity of this compound against HIV Protease

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| HIV-1 Protease | 9 nM | [6] |

| HIV-2 Protease | 53 nM | [6] |

Experimental Protocols

Recombinant HIV-1 Protease Expression

This protocol is adapted from established methods for high-level expression of HIV-1 protease in E. coli.[1][2][7]

a. Vector Construction:

-

The coding sequence for HIV-1 protease is amplified via PCR.

-

The PCR product is then cloned into an appropriate expression vector, such as pET32a(+), which allows for the addition of a C-terminal 6x His-tag for purification and an N-terminal autocleavage site to facilitate the release of the mature protease.[1][2]

-

The final construct is verified by DNA sequencing.

b. Transformation and Expression:

-

The expression vector is transformed into a suitable E. coli expression strain, such as BL21 (DE3).

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.

-

The starter culture is then used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is then incubated for an additional 3-4 hours at 37°C. Due to the toxicity of HIV protease, expression often results in the formation of insoluble inclusion bodies.[3][4][7]

Purification of Recombinant HIV-1 Protease from Inclusion Bodies

a. Cell Lysis and Inclusion Body Isolation:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) and lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet the inclusion bodies.

-

Wash the inclusion bodies with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.[7]

b. Solubilization and Refolding:

-

Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

-

Refold the solubilized protease by rapid or stepwise dialysis against a refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 5 mM DTT) at 4°C.[3]

c. Chromatographic Purification:

-

Clarify the refolded protease solution by centrifugation or filtration.

-

Load the solution onto a Ni-NTA affinity column to capture the His-tagged protease.

-

Wash the column extensively with a wash buffer containing a low concentration of imidazole.

-

Elute the protease with an elution buffer containing a higher concentration of imidazole.

-

For further purification, an ion-exchange chromatography step (e.g., Q-Sepharose) can be employed.[1][2]

-

Analyze the purity of the final protein sample by SDS-PAGE. The expected molecular weight of mature HIV-1 protease is approximately 11-13 kDa.[1][2][3]

HIV Protease Activity Assay and this compound Inhibition Study

This protocol utilizes a fluorometric assay to determine the kinetic parameters of this compound.

a. Assay Principle: The assay is based on the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by HIV protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.

b. Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic HIV protease substrate (e.g., based on the Gag-Pol cleavage site)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.7, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)[1][2]

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

c. Assay Protocol:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the this compound dilutions (or DMSO for the control), and the purified HIV-1 protease.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen substrate.

d. Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot the reaction velocities against the substrate concentration to determine the Michaelis-Menten kinetics of the enzyme.

-

To determine the inhibition constant (Ki) for this compound, perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Analyze the data using non-linear regression fitting to an appropriate model for competitive, non-competitive, or uncompetitive inhibition (e.g., using Lineweaver-Burk or Dixon plots). This compound is a competitive inhibitor.

Visualizations

Caption: Experimental workflow for recombinant HIV protease expression and inhibition studies.

Caption: Competitive inhibition of HIV protease by this compound.

References

- 1. scholar.vnu.edu.vn [scholar.vnu.edu.vn]

- 2. An efficient procedure for the expression and purification of HIV-1 protease from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression and purification of active form of HIV-1 protease from E.coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Large scale expression and purification of recombinant HIV-1 proteinase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and Expression of Soluble Recombinant HIV-1 CRF35 Protease-HP Thioredoxin Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Expression and Purification of HIV-1 Protease and the Establishment of a Method for Protease Inhibitor Screening [virosin.org]

Application Notes and Protocols for CGP 53820 in T-Cell Based HIV Infection Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 53820 is a potent inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the viral life cycle. By blocking the protease, this compound prevents the maturation of viral particles, rendering them non-infectious. These application notes provide a summary of the available data on this compound and detailed protocols for its use in T-cell based HIV infection models, which are crucial for preclinical evaluation of antiretroviral compounds.

Data Presentation

| Parameter | Virus Type | Value | Reference |

| Ki (Inhibition Constant) | HIV-1 Protease | 9 nM | [1][2] |

| Ki (Inhibition Constant) | HIV-2 Protease | 53 nM | [1][2] |

Mechanism of Action and Effects on T-Cell Signaling

This compound's primary mechanism of action is the direct inhibition of HIV protease. This action occurs late in the viral replication cycle, preventing the cleavage of Gag and Gag-Pol polyproteins, which are essential for the formation of mature, infectious virions.

Beyond its direct antiviral effect, the class of HIV protease inhibitors, to which this compound belongs, has been shown to have broader effects on T-cell biology, particularly in the context of HIV infection. These off-target effects can contribute to the overall therapeutic benefit by modulating the host immune response.

Key Signaling Pathways Affected:

-

Apoptosis: HIV infection is associated with increased T-cell apoptosis (programmed cell death). At therapeutic concentrations, HIV protease inhibitors have been observed to have anti-apoptotic effects, potentially by preserving the mitochondrial transmembrane potential. Conversely, at supra-therapeutic concentrations, they may induce apoptosis.

-

NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of immune responses and is often hijacked by HIV to promote its own replication. Some studies suggest that HIV protease inhibitors can block the activation of NF-κB, thereby potentially reducing viral transcription and inflammation.

Mandatory Visualizations

Caption: Workflow for evaluating this compound in T-cell HIV models.

Caption: Mechanism of action of this compound on HIV protease.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in T-cell based HIV infection models.

Protocol 1: In Vitro HIV-1 Infection of a T-Cell Line (e.g., Jurkat, CEM)

Objective: To establish a reproducible in vitro HIV-1 infection model in a T-cell line for screening the antiviral activity of this compound.

Materials:

-

T-cell line (e.g., Jurkat, CEM-GFP[3])

-

Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

-

HIV-1 laboratory-adapted strain (e.g., NL4-3)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Maintain the T-cell line in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Cells should be in the logarithmic growth phase.

-

Cell Seeding: On the day of the experiment, count the cells and adjust the concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.

-

Drug Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a no-drug control.

-

Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well.

-

Incubation: Incubate the plates for 3-7 days at 37°C in a humidified 5% CO2 incubator.

-

Quantification of Viral Replication:

-

At the end of the incubation period, centrifuge the plates at 300 x g for 5 minutes.

-

Carefully collect 100 µL of the culture supernatant from each well.

-

Measure the concentration of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions[4][5][6][7].

-

-